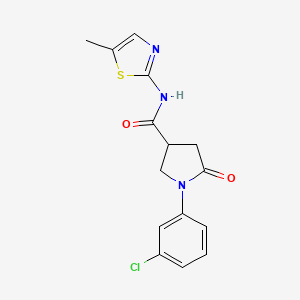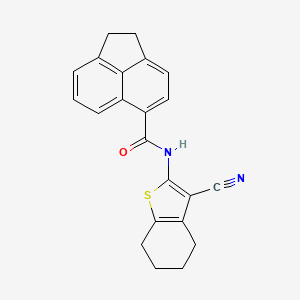![molecular formula C18H29NO B4744635 1-[3-(2-tert-butylphenoxy)propyl]piperidine](/img/structure/B4744635.png)
1-[3-(2-tert-butylphenoxy)propyl]piperidine
Übersicht
Beschreibung
1-[3-(2-tert-butylphenoxy)propyl]piperidine, also known as BRL-15572, is a selective antagonist of the sigma-1 receptor. Sigma-1 receptors are a type of protein found in the endoplasmic reticulum of cells, and they play a role in various cellular processes, including calcium signaling and protein folding. BRL-15572 has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and neurodegenerative disorders.
Wirkmechanismus
1-[3-(2-tert-butylphenoxy)propyl]piperidine is a selective antagonist of the sigma-1 receptor, which is believed to play a role in various cellular processes, including calcium signaling and protein folding. By blocking the sigma-1 receptor, this compound may modulate these processes and have therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. For example, this compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. This compound has also been shown to protect neurons from oxidative stress and inflammation, which may be relevant to its potential use in treating neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(2-tert-butylphenoxy)propyl]piperidine in lab experiments is its selectivity for the sigma-1 receptor, which allows researchers to specifically target this receptor and study its effects. However, one limitation of using this compound is its relatively low potency compared to other sigma-1 receptor antagonists, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-(2-tert-butylphenoxy)propyl]piperidine. For example, further studies could investigate its potential use in treating other neurological disorders, such as Huntington's disease or multiple sclerosis. Additionally, studies could investigate the mechanisms underlying this compound's effects on neurotransmitter release and neuronal protection. Finally, further studies could investigate the potential for developing more potent and selective sigma-1 receptor antagonists based on the structure of this compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-tert-butylphenoxy)propyl]piperidine has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound can reduce depression-like behavior in animal models, and it may have potential as an antidepressant. This compound has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[3-(2-tert-butylphenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-18(2,3)16-10-5-6-11-17(16)20-15-9-14-19-12-7-4-8-13-19/h5-6,10-11H,4,7-9,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHORDZIKJGVRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl ({2-methyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-7-yl}oxy)acetate](/img/structure/B4744554.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4744568.png)
![N-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4744576.png)

![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4744584.png)
![6,8-dimethyl-2-(4-morpholinyl)-4-phenylpyrimido[4',5':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4744589.png)

![1-(3-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4744627.png)

![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4744644.png)
![N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}bis(2-fluorobenzamide)](/img/structure/B4744656.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4744657.png)
![1-methyl-5-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4744660.png)
![3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide](/img/structure/B4744665.png)
